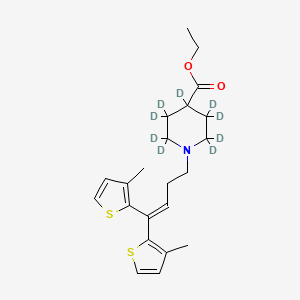
Tiagabine 4-carboxy-O-ethyl-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiagabine 4-carboxy-O-ethyl-d9 is a deuterated analog of Tiagabine, a compound primarily used in the treatment of epilepsy. The deuterium substitution is often employed to study the pharmacokinetics and metabolic pathways of the compound. This compound is used in various research applications, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tiagabine 4-carboxy-O-ethyl-d9 involves multiple steps, starting from the appropriate deuterated precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for research use .
Chemical Reactions Analysis
Types of Reactions
Tiagabine 4-carboxy-O-ethyl-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., deuterated compounds). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and specific pH ranges .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Tiagabine 4-carboxy-O-ethyl-d9 is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It is used to investigate the metabolic pathways and pharmacokinetics of Tiagabine and its analogs.
Medicine: Research focuses on its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Tiagabine 4-carboxy-O-ethyl-d9 is similar to that of Tiagabine. It acts as a selective gamma-aminobutyric acid (GABA) reuptake inhibitor. By binding to the GABA uptake carrier, it blocks the reuptake of GABA into presynaptic neurons, allowing more GABA to be available for receptor binding on the surfaces of postsynaptic cells. This enhances the inhibitory effects of GABA in the central nervous system, contributing to its anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
Tiagabine: The non-deuterated analog, primarily used as an anticonvulsant.
Gabapentin: Another anticonvulsant with a different mechanism of action, involving the modulation of calcium channels.
Vigabatrin: An anticonvulsant that irreversibly inhibits GABA transaminase, increasing GABA levels in the brain.
Uniqueness
Tiagabine 4-carboxy-O-ethyl-d9 is unique due to its deuterium substitution, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can lead to differences in metabolic stability and absorption, making it a valuable tool for research .
Properties
Molecular Formula |
C22H29NO2S2 |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
ethyl 1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]-2,2,3,3,4,5,5,6,6-nonadeuteriopiperidine-4-carboxylate |
InChI |
InChI=1S/C22H29NO2S2/c1-4-25-22(24)18-7-12-23(13-8-18)11-5-6-19(20-16(2)9-14-26-20)21-17(3)10-15-27-21/h6,9-10,14-15,18H,4-5,7-8,11-13H2,1-3H3/i7D2,8D2,12D2,13D2,18D |
InChI Key |
LQPDPTWVZOWYDI-UPOCHIAFSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(C1([2H])C(=O)OCC)([2H])[2H])([2H])[2H])CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C)([2H])[2H])[2H] |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



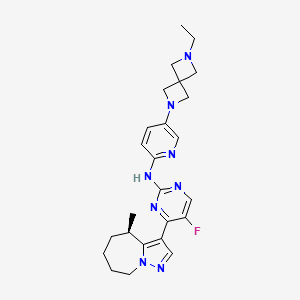
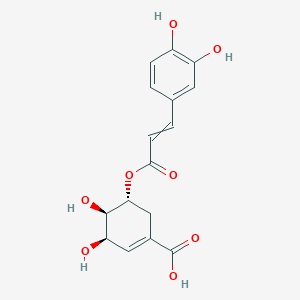
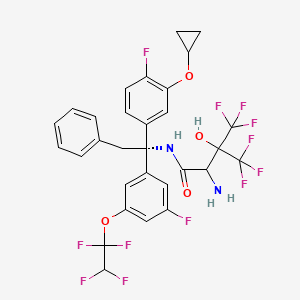
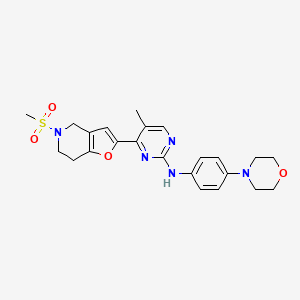
![1-{2,4-Dihydroxy-6-methoxy-3-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]phenyl}-3-(2,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B12428010.png)
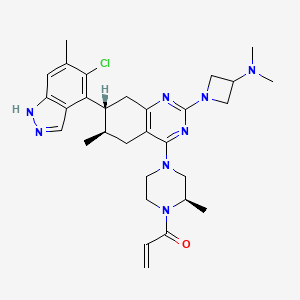
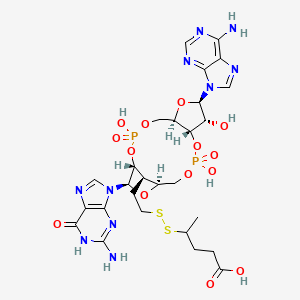
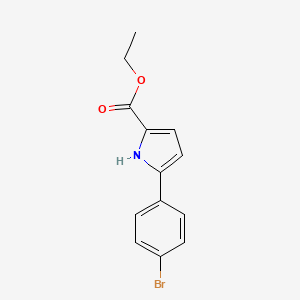
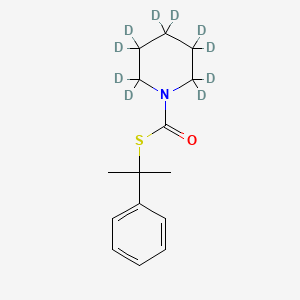
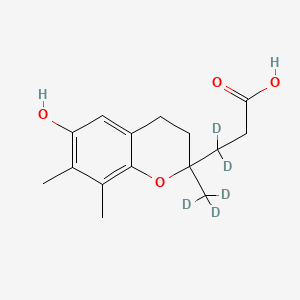
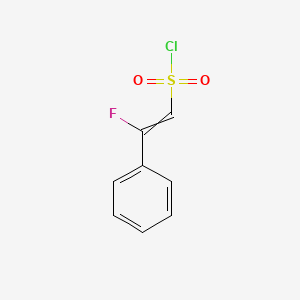

![3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)
